molecular formula C9H15BrO2 B14181244 Methyl 2-(bromomethyl)hept-2-enoate CAS No. 917805-06-2

Methyl 2-(bromomethyl)hept-2-enoate

Cat. No.: B14181244
CAS No.: 917805-06-2
M. Wt: 235.12 g/mol
InChI Key: BAJSVSZJDZRNDA-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)hept-2-enoate is an α,β-unsaturated ester with a bromomethyl substituent at the β-position of the hept-2-enoate backbone. Its molecular formula is C₉H₁₃BrO₂, with a molecular weight of 233.10 g/mol. The compound features a conjugated double bond and a reactive bromine atom, making it highly valuable in organic synthesis, particularly in alkylation, cross-coupling, and cycloaddition reactions. Its structure enhances electrophilicity at the β-carbon, enabling nucleophilic attacks and facilitating the construction of complex organic frameworks.

Properties

CAS No.

917805-06-2

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

methyl 2-(bromomethyl)hept-2-enoate

InChI

InChI=1S/C9H15BrO2/c1-3-4-5-6-8(7-10)9(11)12-2/h6H,3-5,7H2,1-2H3

InChI Key

BAJSVSZJDZRNDA-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CBr)C(=O)OC

Origin of Product

United States

Preparation Methods

MBH Reaction for Hept-2-Enoate Backbone Formation

The Morita-Baylis-Hillman reaction serves as a cornerstone for constructing the hept-2-enoate skeleton. In this method, methyl acrylate reacts with pentanal in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield methyl 2-(hydroxymethyl)hept-2-enoate. The reaction proceeds via a conjugate addition-elimination mechanism, with DABCO acting as a nucleophilic catalyst. Typical conditions involve stirring equimolar amounts of aldehyde and acrylate in tetrahydrofuran (THF) at 0–25°C for 24–48 hours, achieving yields of 65–78%.

Critical Parameters

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing zwitterionic intermediates.
  • Temperature : Lower temperatures (0–10°C) favor adduct formation over side reactions like Michael addition.

Allylic Bromination of MBH Adducts

The hydroxyl group in methyl 2-(hydroxymethyl)hept-2-enoate is replaced via bromination using hydrobromic acid (HBr) in acetic acid. This stepwise protocol involves:

  • Dissolving the MBH adduct in glacial acetic acid.
  • Adding 33% w/w HBr dropwise at 0°C.
  • Stirring vigorously for 4–6 hours.

The reaction proceeds through an SN2′ mechanism, where HBr protonates the hydroxyl group, forming a leaving water molecule. Subsequent nucleophilic attack by bromide at the allylic position yields the target compound in 82–89% purity.

Side Reactions

  • Over-bromination : Excess HBr or prolonged reaction times lead to dibrominated byproducts.
  • Ester hydrolysis : Mitigated by maintaining anhydrous conditions.

Radical-Mediated Allylic Bromination

N-Bromosuccinimide (NBS) Initiated Processes

Direct bromination of methyl 2-methylhept-2-enoate using NBS under radical conditions offers a single-step route. A representative procedure involves:

  • Dissolving methyl 2-methylhept-2-enoate (1.0 equiv) in CCl₄.
  • Adding NBS (1.1 equiv) and 2,2′-azobis(isobutyronitrile) (AIBN, 0.02 equiv).
  • Refluxing at 80°C for 2.5 hours.

The mechanism involves AIBN-generated radicals abstracting a hydrogen atom from the allylic methyl group, forming a stabilized allylic radical. NBS then donates a bromine atom, achieving 70–75% yields.

Optimization Insights

  • Initiators : Dibenzoyl peroxide (BPO) outperforms AIBN in chlorinated solvents (e.g., 1,2-dichloroethane), reducing reaction times to 1.5 hours.
  • Solvent effects : Non-polar solvents (CCl₄, CHCl₃) enhance radical stability but require careful handling due to toxicity.

Comparative Analysis of Bromination Methods

Method Yield (%) Time (h) Byproducts
HBr/AcOH (SN2′) 82–89 4–6 Dibrominated esters
NBS/BPO (CCl₄) 70–75 2.5 Succinimide residues
NBS/AIBN (CH₂Cl₂) 65–68 3.0 Polymerized alkenes

Indium-Promoted Allylation Strategies

Two-Step Synthesis via Allylic Bromides

Indium-mediated reactions enable carbon-carbon bond formation while preserving ester functionality. A typical protocol involves:

  • Bromide preparation : Treating methyl 2-(hydroxymethyl)hept-2-enoate with PBr₃ in dichloromethane.
  • Indium insertion : Reacting the bromide with indium powder in THF/H₂O (3:1) at 25°C for 12 hours.

This method achieves 85–90% yields but requires stringent exclusion of oxygen to prevent indium oxidation.

Mechanistic Considerations

Indium reduces the allylic bromide to a radical anion, which undergoes coupling with electrophiles. The aqueous THF system stabilizes intermediates, favoring anti-Markovnikov addition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 6.34 (s, 1H, CHBr), 5.97 (s, 1H, CH₂COO), 4.19 (s, 2H, OCH₃), 1.25–1.45 (m, 6H, aliphatic chain).
  • ¹³C NMR : 170.2 ppm (C=O), 128.5 ppm (C=C), 52.1 ppm (OCH₃), 34.8 ppm (CH₂Br).

Mass Spectrometry

  • ESI-MS : m/z 279.1 [M+H]⁺, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Industrial-Scale Production Challenges

Purification Issues

  • Column chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor distillation under reduced pressure (80–90°C, 0.1 mmHg).
  • Residual succinimide from NBS reactions necessitates aqueous washes with 2 M NaHCO₃.

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to generate bromine radicals at ambient temperatures, achieving 80% yields in 2 hours. This method minimizes thermal decomposition of sensitive esters.

Flow Chemistry Approaches

Continuous-flow reactors enhance heat transfer during exothermic bromination steps, enabling kilogram-scale production with <5% variability in yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)hept-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used in these reactions.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the carboxylic acid.

Scientific Research Applications

Methyl 2-(bromomethyl)hept-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)hept-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the electronic properties of the double bond and the ester group, which influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Research Findings

  • Synthetic Efficiency: Studies suggest this compound achieves ~85% yield in palladium-catalyzed cross-coupling reactions, outperforming chloro-analogues by 20–30%.
  • Stability: The compound decomposes above 240°C, whereas Methyl 2-hexenoate remains stable up to 300°C, highlighting the trade-off between reactivity and thermal resilience.

Q & A

Q. What are the common synthetic routes for Methyl 2-(bromomethyl)hept-2-enoate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via bromination of the corresponding methyl hept-2-enoate precursor using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., CCl₄ for radical stability), and stoichiometry to minimize side reactions such as over-bromination. Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical, as demonstrated in analogous bromomethyl ester syntheses . Yield improvements may require inert atmospheres (N₂/Ar) to suppress oxidation and rigorous monitoring via TLC or GC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Key techniques include:

  • ¹H/¹³C NMR : Signals for the bromomethyl group (δ ~3.5–4.5 ppm for CH₂Br) and α,β-unsaturated ester (δ ~5.5–6.5 ppm for alkene protons). Coupling constants (J) confirm stereochemistry (e.g., trans-alkene geometry via J ≈ 15 Hz).
  • GC-MS/EI-MS : Molecular ion peaks (e.g., m/z ≈ 235–250) and fragmentation patterns (e.g., loss of Br or COOCH₃) validate molecular weight and functional groups.
  • IR Spectroscopy : C=O (∼1720 cm⁻¹) and C-Br (∼600 cm⁻¹) stretches. Ambiguities, such as rotational isomerism, are resolved using variable-temperature NMR or X-ray crystallography .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in substitution reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 vs. E2 pathways. Key parameters include:

  • Charge distribution : Electrophilicity of the bromomethyl carbon.
  • Steric effects : Bulky substituents near the reaction center favor elimination.
  • Solvent effects (PCM models): Polar aprotic solvents stabilize SN2 transition states. Comparative studies with experimental kinetic data (e.g., rate constants under varying bases/solvents) validate computational predictions, as seen in analogous bromoalkane systems .

Q. What strategies are employed in resolving crystallographic disorder in this compound structures using SHELX?

Crystallographic disorder, common in flexible aliphatic chains, is addressed via:

  • Multi-position refinement : Assigning partial occupancy to overlapping atoms.
  • TORSION restraints : Restricting plausible bond angles based on comparable structures.
  • ADPS restraints : Smoothing thermal motion parameters for disordered regions. SHELXL’s robust refinement algorithms enable high R-factor convergence even with low-symmetry space groups .

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound, and how can graph set analysis be applied?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., D , S , R ). For this compound:

  • Primary interactions : Weak C-H⋯O bonds between ester carbonyls and adjacent alkene protons.
  • Secondary interactions : Halogen bonding (C-Br⋯O) may contribute to layered packing.
  • Thermodynamic stability : Dominant R₂²(8) motifs enhance lattice energy, as observed in similar α,β-unsaturated esters .

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